molecular formula C23H18O B569640 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one CAS No. 1013933-56-6

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Cat. No.: B569640
CAS No.: 1013933-56-6
M. Wt: 310.396
InChI Key: RPVQGHQWVSHLPY-UHFFFAOYSA-N
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Description

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is an organic compound with the molecular formula C23H18O and a molecular weight of 310.39 g/mol . This compound is characterized by the presence of a phenanthrene moiety attached to a phenyl group, which is further connected to a propan-2-one structure. It is often used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one typically involves the reaction of phenanthrene with a suitable phenyl derivative under controlled conditions. One common method includes the Friedel-Crafts acylation reaction, where phenanthrene reacts with a phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization would apply to any scaled-up production process.

Chemical Reactions Analysis

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is not fully understood, but it is believed to interact with molecular targets through its aromatic rings. These interactions may involve π-π stacking, hydrogen bonding, and hydrophobic interactions with proteins and other biomolecules. The pathways involved in its biological effects are still under investigation, with a focus on its potential role in modulating cellular processes .

Comparison with Similar Compounds

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-(2-phenanthren-9-ylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQGHQWVSHLPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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